molecular formula C20H31O4- B1264986 (5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate

(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate

Cat. No. B1264986
M. Wt: 335.5 g/mol
InChI Key: QQUFCXFFOZDXLA-VYOQERLCSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

8(S)-HPETE(1-) is a HPETE anion obtained by deprotonation of the carboxy group of (8S)-HPETE. It is a HPETE anion and an 8-HPETE(1-). It is a conjugate base of an 8(S)-HPETE. It is an enantiomer of an 8(R)-HPETE(1-).

Scientific Research Applications

1. Role in Cellular Development and Biochemical Pathways

(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate, as a form of allene oxide, plays a significant role in biochemical pathways in various biological systems. For instance, its formation in starfish oocytes involves enzymatic dehydration of fatty acid hydroperoxides, a process pivotal in cell development stages (Brash et al., 1991).

2. Biosynthesis and Chemical Transformation

This compound is also a subject of interest in the study of chemical synthesis and transformation. Research into the synthesis of similar hydroperoxy and hydroxy fatty acids through total synthesis demonstrates the compound's relevance in understanding complex biochemical processes (Russell & Pabon, 1982). Additionally, methodologies developed for the synthesis of lipoxygenase metabolites, like the compound , offer insights into vic-diol substructures coupled with conjugated alkene systems (Kobayashi et al., 1997).

3. Interaction with Cytochrome P450

Studies have shown that polyunsaturated fatty acids, including structures similar to (5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate, are oxygenated by cytochrome P450 into hydroxy and epoxy fatty acids. This interaction is crucial for understanding the transformation of these fatty acids in biological systems (Oliw et al., 1996).

4. Clinical Trial Preparations

In the context of clinical trials, similar compounds have been synthesized for use in specific medical research, highlighting the compound's potential relevance in therapeutic applications (Conrow et al., 2011).

5. Lipoxygenase Pathways

The compound's involvement in lipoxygenase pathways is also a significant area of research, contributing to our understanding of lipid metabolism and its implications in various physiological processes (Reynaud & Pace-Asciak, 1997).

properties

Product Name

(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate

Molecular Formula

C20H31O4-

Molecular Weight

335.5 g/mol

IUPAC Name

(5Z,8S,9E,11Z,14Z)-8-hydroperoxyicosa-5,9,11,14-tetraenoate

InChI

InChI=1S/C20H32O4/c1-2-3-4-5-6-7-8-9-10-13-16-19(24-23)17-14-11-12-15-18-20(21)22/h6-7,9-11,13-14,16,19,23H,2-5,8,12,15,17-18H2,1H3,(H,21,22)/p-1/b7-6-,10-9-,14-11-,16-13+/t19-/m1/s1

InChI Key

QQUFCXFFOZDXLA-VYOQERLCSA-M

Isomeric SMILES

CCCCC/C=C\C/C=C\C=C\[C@H](C/C=C\CCCC(=O)[O-])OO

Canonical SMILES

CCCCCC=CCC=CC=CC(CC=CCCCC(=O)[O-])OO

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
Reactant of Route 2
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
Reactant of Route 3
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
Reactant of Route 4
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
Reactant of Route 5
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate
Reactant of Route 6
(5Z,9E,11Z,14Z)-(8S)-8-hydroperoxyicosa-5,9,11,14-tetraenoate

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